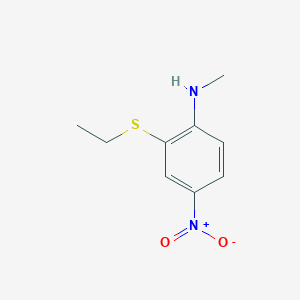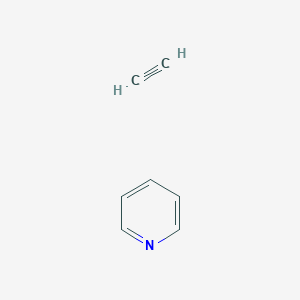![molecular formula C19H10N2O2 B14223136 2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823227-10-7](/img/structure/B14223136.png)
2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex arrangement of aromatic rings and alkyne groups, making it a subject of interest for researchers studying photochemical and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable subject for studying photochemical properties and electronic behavior.
Mécanisme D'action
The mechanism by which 2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile exerts its effects is primarily related to its photochemical properties. The compound can undergo photoisomerization, where exposure to light causes a change in its molecular structure. This process involves the absorption of photons, leading to electronic excitation and subsequent structural rearrangement . The molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound’s unique electronic configuration plays a crucial role.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile: This compound is structurally similar but features a different position of the nitro group on the aromatic ring.
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: Another compound with a complex structure and interesting photochemical properties.
Uniqueness
2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile stands out due to its specific arrangement of functional groups, which imparts unique photochemical and electronic properties. This makes it particularly valuable for research in photochemistry and organic electronics.
Propriétés
Numéro CAS |
823227-10-7 |
|---|---|
Formule moléculaire |
C19H10N2O2 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
2-[6-(2-nitrophenyl)hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C19H10N2O2/c20-15-18-13-6-5-10-16(18)9-3-1-2-4-11-17-12-7-8-14-19(17)21(22)23/h1-2,5-8,10,12-14H |
Clé InChI |
HGRBIRHJQFIFJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#CC=CC#CC2=CC=CC=C2[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


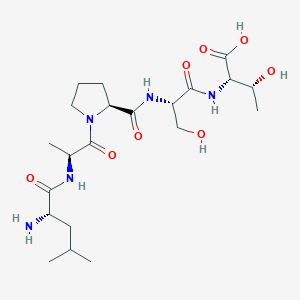

methanone](/img/structure/B14223063.png)
![N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline](/img/structure/B14223074.png)
![4-(4-Fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B14223080.png)

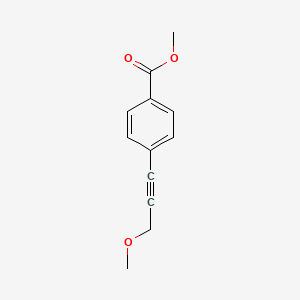
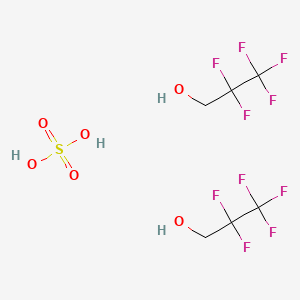
![N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine](/img/structure/B14223112.png)
![1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl-](/img/structure/B14223118.png)


